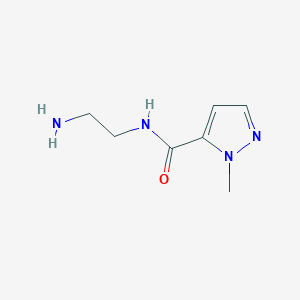

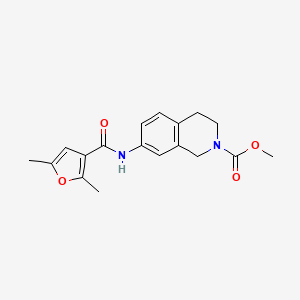

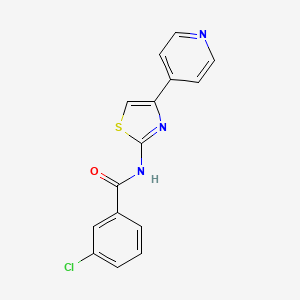

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . Pyridine derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyridine rings, possibly from different cyclic or acyclic precursors . The synthesis could also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of this compound would be characterized by the pyrrolidine and pyridine rings, as well as the benzofuran and sulfonamide groups. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine and pyridine rings, as well as the benzofuran and sulfonamide groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the pyrrolidine ring contributes to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative, a class known for its broad range of biological activities. The synthesis of novel sulfonamide derivatives, including structures similar to the compound , has been explored for their antibacterial and antiproliferative activities. For instance, sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity against strains such as Pseudomonas aeruginosa and Escherichia coli, and showed a 50% inhibition of breast carcinoma cell line MCF7 proliferation at specific concentrations (Poręba et al., 2015). This indicates the potential of sulfonamide derivatives in antimicrobial and anticancer applications.

Anticancer and Antimicrobial Potency

Further exploration into sulfonamide-based compounds has revealed their efficacy as anticancer and antimicrobial agents. Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and showed better activity than the reference drug Doxorubicin against certain cancer cell lines, and also exhibited significant antibacterial activity against gram-negative bacteria like Klebsiella pneumoniae (Debbabi et al., 2017). These findings underscore the therapeutic potential of sulfonamide derivatives in treating cancer and bacterial infections.

Chemical Synthesis and Stability

On the chemical synthesis front, sulfonamide derivatives have been efficiently synthesized using sulfur-functionalized aminoacrolein derivatives, facilitating the production of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology offers a rapid access to various heterocyclic sulfonyl compounds, showcasing the versatility and stability of sulfonamide derivatives in chemical synthesis (Tucker et al., 2015).

Antibacterial Applications

The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds containing sulfonamido moieties, demonstrating high antibacterial activities against several strains. These compounds are being considered for use as antibacterial agents, highlighting the importance of sulfonamide derivatives in addressing antibiotic resistance challenges (Azab et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-18-2-1-8-21(18)17-10-13(5-7-19-17)12-20-26(23,24)15-3-4-16-14(11-15)6-9-25-16/h3-5,7,10-11,20H,1-2,6,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVSRHVSYWMGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2929297.png)

![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)

![ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B2929311.png)